tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate
Description
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a tert-butyl carbamate group at the 2-position of the thiazole ring and a hydroxymethyltetrahydropyran substituent at the 5-position. Its molecular architecture combines the steric bulk of the tert-butyl group with the polar, oxygen-rich tetrahydropyran moiety, making it a structurally unique scaffold for pharmaceutical and chemical applications.
Properties
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9,11,17H,4-7H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPSFSPDZJINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic addition reaction involving a suitable aldehyde or ketone.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran moiety can undergo oxidation to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, potentially forming urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of urea or carbamate derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the role of thiazole derivatives in cancer therapy. Compounds similar to tert-butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, thiazole-integrated compounds have been evaluated for their effectiveness against breast cancer cells, demonstrating higher efficacy than standard treatments like 5-fluorouracil .
2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant properties. In one study, various thiazole-bearing molecules were synthesized and tested for their ability to reduce seizure activity in animal models. The structure of this compound positions it well within this category, potentially offering new avenues for epilepsy treatment .
3. Antimicrobial Effects
The thiazole moiety is recognized for its antimicrobial activities. Research has shown that compounds containing thiazole rings can exhibit significant antibacterial and antifungal effects. The incorporation of the tetrahydro-pyran moiety in this compound may enhance these properties, making it a candidate for further exploration in developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of thiazole derivatives is crucial for optimizing their therapeutic potential. Modifications to the thiazole ring and the addition of functional groups can significantly influence biological activity. For example, substituents on the thiazole ring can enhance binding affinity to target proteins involved in cancer proliferation or seizure activity .
Case Study 1: Anticancer Screening
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that specific modifications to the thiazole structure resulted in compounds with IC50 values significantly lower than those of established chemotherapeutics, showcasing the potential of these compounds in cancer therapy .
Case Study 2: Anticonvulsant Evaluation
In another investigation, a range of thiazole-based compounds were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Among the tested compounds, those similar to this compound exhibited notable protection against seizures, indicating their potential as new therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Key Observations :
- The tetrahydropyran-hydroxymethyl group in the target compound introduces stereochemical complexity and enhanced polarity compared to simpler aryl or alkyl substituents in analogues (e.g., 3-trifluoromethylphenyl in or isopropyl in ).
- Melting Points : Pyrimidine-thiazole hybrids (e.g., compound 19 in ) exhibit higher melting points (111–146°C), likely due to increased molecular rigidity and hydrogen-bonding capacity.
Antimicrobial and Antifungal Activity
- Phenylthiazole Derivatives (): Compounds 19–24 showed broad-spectrum antimicrobial activity against multidrug-resistant bacteria, with MIC values ranging from 0.5–8 µg/mL .
- Aminothiazole Derivatives (): Analogues with substituted aryl groups (e.g., 2f–2k) demonstrated potent antifungal activity against Candida albicans (IC₅₀: 1.2–4.8 µM), attributed to the electron-withdrawing substituents (e.g., -CF₃, -Cl) enhancing target binding .
Kinase Inhibitory Activity
- Pyrimidine-Thiazole Hybrids (): tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate () and related intermediates () were synthesized as CDK9 inhibitors, critical for anticancer drug development. Their activity hinges on the cyanoacetyl group’s electrophilicity and the Boc group’s stability .
Biological Activity
tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a tetrahydropyran moiety, and a tert-butyl carbamate group, which contribute to its unique properties. The molecular formula is with a molecular weight of 314.40 g/mol .
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
| CAS Number | 2174002-59-4 |
| Molecular Formula | C14H22N2O4S |
| Molecular Weight | 314.40 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring and tetrahydropyran moiety facilitate these interactions, influencing various metabolic pathways .
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity, potentially affecting processes such as:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by overactive enzyme functions.
- Substrate Mimicry : The structural features allow it to act as a substrate for certain enzymes, thereby influencing their catalytic activity.
Anticancer Potential
Research has highlighted that thiazole derivatives can possess anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. This suggests that this compound could be explored further for its anticancer potential .
Neuroprotective Effects
Some studies suggest that compounds with tetrahydropyran structures may exhibit neuroprotective effects. This property could be relevant in developing treatments for neurodegenerative diseases. While direct evidence for this specific compound is sparse, its structural characteristics warrant further investigation into these effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simple carbamate structure | Limited biological activity |
| Thiazole derivatives | Thiazole ring present | Notable antimicrobial and anticancer properties |
| Tetrahydropyran derivatives | Tetrahydropyran ring present | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Thiazole Core Formation : A thiazole ring is constructed via condensation of α-bromoketones with thioureas or via Hantzsch thiazole synthesis. Substituents like hydroxy(tetrahydro-2H-pyran-4-yl)methyl are introduced using nucleophilic additions or cross-coupling reactions .
Boc Protection : The carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in DCM) at low temperatures (-78°C to 0°C) to minimize side reactions .
Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization is employed to isolate the product. Yields range from 31% to 65% depending on steric and electronic factors .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key analytical techniques include:
- ¹H/¹³C NMR : To confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), thiazole protons (δ 6.5–8.5 ppm), and tetrahydro-2H-pyran-4-yl methine/methylene signals (δ 3.0–4.0 ppm) .
- HPLC-MS/HR-ESI : To verify molecular weight (e.g., [M+H]+ at m/z 341.2) and purity (>95% by reverse-phase HPLC) .
- FT-IR : Carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer :
- Hazards : Classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Use nitrile gloves, lab coats, and fume hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the tetrahydro-2H-pyran-4-ylmethyl substituent?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to direct the configuration of the tetrahydro-2H-pyran-4-yl group, which impacts biological activity .
- Coupling Conditions : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with DIEA in THF improve cross-coupling efficiency for introducing the pyran moiety .
- Troubleshooting Low Yields : Monitor reaction progress via TLC/MS. Adjust pH during aqueous extractions (e.g., pH 5–10) to minimize Boc deprotection .
Q. What strategies resolve contradictions in biological activity data for thiazole-carbamate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing tetrahydro-2H-pyran-4-yl with phenyl or fluorinated groups) to identify critical pharmacophores. For example, fluorinated analogs in showed 53–58% antifungal activity, while pyran derivatives may enhance solubility .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Contradictory cytotoxicity data may arise from off-target effects .
Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The pyran ring increases logP compared to linear alkyl chains, improving membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4) can assess oxidation susceptibility. Boc protection may slow metabolism compared to free amines .
Methodological Notes
- Experimental Design : Include control reactions (e.g., omitting catalysts) to validate step efficiency. Use DoE (Design of Experiments) for optimizing temperature/pH .
- Data Contradictions : Replicate assays with standardized protocols (e.g., CLSI guidelines for antifungal testing) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
